4-Aminomorpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6825. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

morpholin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-6-1-3-7-4-2-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQLBNJQQZRQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195769 | |

| Record name | 4-Morpholinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-49-7 | |

| Record name | 4-Morpholinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4319-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Aminomorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminomorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-AMINOMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG90NXJ1BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminomorpholine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomorpholine, also known as N-Aminomorpholine or morpholin-4-amine, is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its unique structural features, combining a morpholine (B109124) ring with a primary amino group, impart desirable physicochemical properties, making it a valuable intermediate in the development of novel therapeutic agents and other fine chemicals.[1][3] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of this compound.

Chemical Structure and Identification

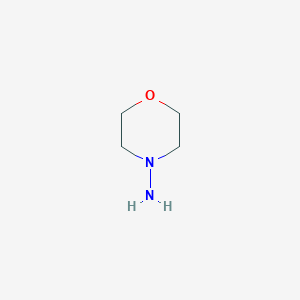

The structure of this compound consists of a saturated six-membered morpholine ring where the nitrogen atom is substituted with an amino group.

-

IUPAC Name: morpholin-4-amine[2]

-

Synonyms: N-Aminomorpholine, 4-Morpholinamine[2]

-

CAS Number: 4319-49-7[2]

-

Molecular Formula: C₄H₁₀N₂O[2]

-

SMILES: NN1CCOCC1

-

InChI: 1S/C4H10N2O/c5-6-1-3-7-4-2-6/h1-5H2

-

InChI Key: MKQLBNJQQZRQJU-UHFFFAOYSA-N

Physicochemical Properties

This compound is a clear, colorless to faintly yellow liquid under standard conditions.[1] It is characterized by its miscibility in water and slight solubility in organic solvents like chloroform (B151607) and methanol.[4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 102.14 g/mol | |

| Boiling Point | 168 °C (at 760 mmHg) | [4] |

| Density | 1.059 g/mL (at 25 °C) | |

| Refractive Index | 1.4772 (at 20 °C) | |

| Flash Point | 58 °C (136.4 °F) - closed cup | |

| pKa | 4.19 (+1) (at 25 °C) | [4] |

| Vapor Pressure | 1.65 mmHg (at 25 °C) | [4] |

| LogP | -0.16950 | [4] |

| Water Solubility | Miscible | [4] |

Table 1: Key Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound via Reduction of 4-Nitrosomorpholine

A green and efficient method for the synthesis of this compound involves the reduction of 4-nitrosomorpholine using a zinc powder-palladium-carbon bimetallic catalyst in a weak acidic system generated by carbon dioxide and water.[5]

Materials:

-

4-Nitrosomorpholine

-

Zinc powder (Zn)

-

Palladium on carbon (Pd/C, 10%)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Water (H₂O)

-

Carbon dioxide (CO₂)

-

Closed three-necked flask with a carbon dioxide ventilation device and a gas flow meter

Procedure:

-

To a closed three-necked flask, add 4-nitrosomorpholine (1 mol), 500 mL of water, and 5.0 g of ammonium chloride.[5]

-

Begin stirring the mixture and introduce carbon dioxide gas into the system at a rate of 0.4 L/min.[5]

-

After a period of ventilation, heat the reaction mixture to 40 °C.[5]

-

Add 128.6 g (2.0 mol) of zinc powder in batches, maintaining the temperature between 35-45 °C during the addition.[5]

-

After the addition is complete, continue the reaction until completion, monitoring by a suitable method (e.g., TLC or HPLC).[5]

-

Upon completion, the reaction mixture is worked up to isolate the this compound product. The work-up typically involves filtration to remove the catalyst and unreacted zinc, followed by extraction and distillation of the product.[5]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (300MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the methylene (B1212753) protons adjacent to the oxygen and the nitrogen of the amino group, as well as the protons of the amino group itself. A patent describes the following peaks for a related compound: 2.61 (t, 4H, CH₂), 3.32 (broad, 2H, NH₂), 3.73 (t, 4H, OCH₂).[5]

-

¹³C NMR (300MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the two sets of methylene carbons in the morpholine ring. The patent reports peaks at δ 66.5 and 57.8 ppm for a related compound.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and C-O-C stretching of the ether linkage (around 1100 cm⁻¹).[6][7]

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of this compound (102.14 g/mol ).[2]

Reactivity and Applications

This compound is a stable compound under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[8] The presence of the primary amino group makes it a versatile nucleophile for various chemical transformations.

Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It has been utilized in the preparation of:

-

Antiviral agents: For the prevention and treatment of influenza.

-

Carbonic anhydrase inhibitors: A class of drugs with various therapeutic applications.

-

Novel tricyclic derivatives: For potential pharmaceutical use.

Furthermore, this compound is employed as a corrosion inhibitor and an oxygen scavenger in water treatment processes, where it forms a protective film on metal surfaces.[1]

Biological Activity and Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, the morpholine moiety is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[3] The incorporation of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Currently, there is limited publicly available information detailing specific signaling pathways that are directly modulated by this compound. Its biological significance lies in its role as a precursor to other molecules that may interact with various biological targets. For instance, derivatives of 4-aminoquinolines, which share some structural similarities in terms of the amino-heterocycle motif, have been investigated for their leishmanicidal activity, targeting the parasite's mitochondria.[9] However, direct evidence for this compound's involvement in specific signaling cascades is not well-documented.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10] It may also cause respiratory irritation.[10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[8]

Conclusion

This compound is a chemical compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its well-defined chemical properties and versatile reactivity make it a valuable intermediate for the creation of a wide range of functional molecules. While its direct biological activity and interaction with signaling pathways are not extensively characterized, its role as a key building block in the synthesis of bioactive compounds is firmly established. The synthetic protocol outlined provides a green and efficient route to this important molecule, further enhancing its utility in research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Aminomorpholine | C4H10N2O | CID 20315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound|lookchem [lookchem.com]

- 5. CN103992295A - Green synthesis method of this compound under bimetal-carbonic acid system - Google Patents [patents.google.com]

- 6. amherst.edu [amherst.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. This compound(4319-49-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 10. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Synthesis of 4-Aminomorpholine from Morpholine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust and environmentally conscious method for the synthesis of 4-aminomorpholine, a crucial intermediate in the pharmaceutical and agrochemical industries. The synthesis proceeds via the nitrosation of morpholine (B109124) to form 4-nitrosomorpholine, followed by a novel green reduction method. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a vital building block in the synthesis of a variety of biologically active molecules, including carbonic anhydrase inhibitors and other therapeutic agents.[1] Its synthesis from readily available morpholine is a key process for ensuring a stable supply for research and development. This document details a high-yield, environmentally friendly synthetic route that avoids the use of harsh acids.[1]

Synthetic Pathway Overview

The synthesis of this compound from morpholine is a two-step process:

-

Nitrosation of Morpholine: Morpholine is reacted with a nitrosating agent to form the intermediate, 4-nitrosomorpholine.

-

Reduction of 4-Nitrosomorpholine: The intermediate is then reduced to the final product, this compound, using a bimetallic catalyst system in a weakly acidic environment generated by carbon dioxide in water.[1]

This approach offers high selectivity and yield, with minimal formation of by-products.[1]

Caption: Two-step synthesis of this compound from morpholine.

Experimental Protocols

The following protocols are based on a green synthesis method for this compound.[1]

Synthesis of 4-Nitrosomorpholine (Intermediate)

A detailed protocol for the synthesis of the 4-nitrosomorpholine intermediate is a prerequisite for the subsequent reduction step. This initial step involves the controlled reaction of morpholine with a suitable nitrosating agent.

Synthesis of this compound

Materials and Equipment:

-

4-Nitrosomorpholine

-

Deionized water

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Zinc powder (Zn)

-

Palladium on carbon (Pd/C, 10-15% w/w of substrate)[1]

-

Carbon dioxide (CO₂) gas supply with flow meter

-

Closed three-necked flask

-

Stirrer

-

Heating mantle with temperature control

-

Gas ventilation device

-

Filtration apparatus (e.g., Buchner funnel)

-

Distillation apparatus for vacuum distillation

Procedure:

-

To a closed three-necked flask equipped with a stirrer, gas ventilation device, and CO₂ inlet, add 4-nitrosomorpholine (1 mol equivalent).

-

Add 500 ml of water and 5.0 g of ammonium chloride to the flask.

-

Begin stirring and introduce carbon dioxide gas into the system at a rate of 0.4 liters/min.

-

After a period of ventilation, heat the mixture to 40°C.

-

Gradually add 128.6 g (2.0 mol) to 160.8 g (2.5 mol) of zinc powder in batches, maintaining the reaction temperature between 35-45°C.[1]

-

Add a catalytic amount of Pd/C (10-15% of the weight of 4-nitrosomorpholine).[1]

-

Continue the reaction until Gas Chromatography (GC) analysis indicates the complete consumption of 4-nitrosomorpholine.

-

Stop the CO₂ flow and filter the reaction mixture to remove the Pd/C and zinc residue. Wash the solid residue with water.

-

Combine the filtrates and transfer to a distillation flask.

-

Remove the water under reduced pressure.

-

Increase the temperature and collect the fraction at 64-72°C/15mmHg to obtain this compound as a grayish-white solid.[1]

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 4-Nitrosomorpholine | [1] |

| Reducing Agents | Zn powder, Pd/C | [1] |

| Acid System | CO₂/H₂O | [1] |

| Temperature | 35-45°C | [1] |

| Yield | 96.8% | [1] |

| Purity (GC) | 99.5% | [1] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂O | [2][3][4][5] |

| Molecular Weight | 102.14 g/mol | [2][3] |

| Appearance | Grayish-white solid | [1] |

| Melting Point | 82-83°C | [1] |

| Boiling Point | 168°C (lit.) | |

| Density | 1.059 g/mL at 25°C (lit.) | |

| Refractive Index | n20/D 1.4772 (lit.) | |

| ¹H NMR (300MHz, CDCl₃) | δ 2.61 (t, 4H, CH₂), 3.32 (broad, 2H, NH₂), 3.73 (t, 4H, OCH₂) | [1] |

| ¹³C NMR (300MHz, CDCl₃) | δ 66.5, 57.8 | [1] |

| Mass Spectrum (EI) | Major fragments at m/z consistent with the structure | |

| IR Spectrum | Characteristic peaks for N-H and C-N stretching | [3][5] |

| CAS Number | 4319-49-7 | [4] |

Conclusion

The described method for the synthesis of this compound from morpholine offers a highly efficient, scalable, and environmentally friendly alternative to traditional synthetic routes. The use of a zinc powder-palladium/carbon bimetallic system in a weak carbonic acid medium leads to high yields and purity of the final product. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary information to replicate and potentially optimize this valuable synthetic transformation.

References

Spectroscopic Profile of 4-Aminomorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-Aminomorpholine (CAS No: 4319-49-7), a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | Protons on C2 and C6 (O-CH₂) |

| Data not publicly available | - | - | Protons on C3 and C5 (N-CH₂) |

| Data not publicly available | - | - | Protons on the amino group (NH₂) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | C2 and C6 (O-CH₂) |

| Data not publicly available | C3 and C5 (N-CH₂) |

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve a small amount of this compound (typically 5-25 mg) in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | Strong, Broad | N-H stretching (amine) |

| Data not publicly available | Strong | C-H stretching (aliphatic) |

| Data not publicly available | Strong | C-O-C stretching (ether) |

| Data not publicly available | Medium | C-N stretching (amine) |

| Data not publicly available | Medium | N-H bending (amine) |

Note: While a specific peak list is not publicly available, the general regions of absorption for the functional groups present in this compound can be predicted based on standard IR correlation tables.

Experimental Protocol: IR Spectroscopy (Neat Liquid)

The following protocol is for obtaining an IR spectrum of a pure liquid sample, as indicated by the "CAPILLARY CELL: NEAT" technique found in some databases[3].

-

Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plates.

-

Place the sample assembly in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 102 | Data not publicly available | [M]⁺ (Molecular Ion) |

| Data not publicly available | 100 | Base Peak |

| Data not publicly available | - | Various fragment ions |

Note: The NIST WebBook displays a graphical representation of the EI mass spectrum of N-Aminomorpholine (a synonym for this compound), showing the molecular ion at m/z 102[4]. A detailed list of fragments and their relative intensities is not provided.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

This guide serves as a central repository for the spectroscopic data of this compound. While some specific numerical data is not publicly available, the provided information and protocols offer a solid foundation for researchers and scientists working with this compound.

References

4-Aminomorpholine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomorpholine, a heterocyclic amine, serves as a versatile building block in medicinal chemistry and drug development. Its morpholine (B109124) core is a common feature in numerous biologically active compounds, contributing to desirable physicochemical and pharmacokinetic properties. A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in synthesis, formulation, and as a starting material for new chemical entities. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for its quantitative assessment.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | Clear, colorless to faintly yellow liquid | [1][2] |

| Molecular Formula | C₄H₁₀N₂O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1][2] |

| Boiling Point | 168 °C at 760 mmHg | [1][2] |

| Density | 1.062 g/cm³ | [2] |

| Flash Point | 58.3 °C | [2] |

| pKa | 4.19 (+1) at 25°C | [2] |

Solubility Profile

This compound exhibits high polarity, rendering it readily soluble in aqueous media. The available qualitative solubility data is summarized in the table below.

| Solvent | Solubility | Reference |

| Water | Very soluble / Miscible | [1][2] |

| Chloroform | Slightly soluble | [2] |

| Methanol | Slightly soluble | [2] |

Experimental Protocol for Quantitative Solubility Determination (OECD 105 Guideline Adaptation)

To obtain precise, quantitative solubility data, the flask method, as outlined in the OECD 105 guideline, is recommended. This method is suitable for substances with solubilities above 10⁻² g/L.

1. Principle: A saturated solution of this compound is prepared by agitation in a chosen solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

2. Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer at various pH)

-

Constant temperature water bath or incubator

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

3. Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, thermostated flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (preliminary studies should establish this time, often 24-48 hours).

-

After equilibration, allow the mixture to stand to let undissolved material settle.

-

Carefully withdraw a sample of the supernatant. To remove any suspended particles, centrifuge the sample or filter it through a syringe filter that does not adsorb the analyte.

-

Accurately dilute the clear, saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Repeat the experiment at different temperatures to determine the temperature dependency of solubility.

4. Data Analysis: The solubility is calculated from the mean of at least three independent determinations. The results are typically expressed in g/L, mg/mL, or mol/L.

Stability Profile

This compound is generally stable under standard temperature and pressure. However, its stability can be compromised by exposure to certain conditions and incompatible materials.

| Condition/Material | Stability/Incompatibility | Reference |

| Temperature & Pressure | Stable under normal conditions | [1] |

| Storage | Store below +30°C in a tightly closed container. Air sensitive. | [2] |

| Incompatible Materials | Acid anhydrides, acid chlorides, acids, strong oxidizing agents, carbon dioxide. | [1] |

| Decomposition Products (under fire) | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [1] |

Experimental Protocol for Forced Degradation Studies (ICH Q1A/Q1B Guideline Adaptation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Principle: this compound is subjected to a variety of stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to induce degradation. The degradation products are then identified and quantified.

2. Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber with controlled light (UV and visible) and temperature exposure

-

Oven for thermal stress testing

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

3. Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze for the parent compound and any degradation products.

-

-

Oxidative Stability:

-

Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

After the specified exposure, analyze both the exposed and control samples.

-

-

Thermal Stability:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

-

Analyze the sample at various time points to assess degradation.

-

4. Data Analysis: The percentage of degradation is calculated for each stress condition. The chromatograms are examined to determine the number of degradation products and their separation from the parent peak. This data is crucial for establishing the degradation pathway and for the validation of a stability-indicating method.

Analytical Methodologies

A validated analytical method is critical for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method Considerations:

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: Due to the basic nature of the amine, a buffered mobile phase (e.g., phosphate or acetate (B1210297) buffer) with an organic modifier (e.g., acetonitrile (B52724) or methanol) is recommended to achieve good peak shape and retention.

-

Detection: this compound lacks a strong chromophore, which can present a challenge for UV detection. Derivatization with a UV-active agent can be employed to enhance sensitivity. Alternatively, more universal detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used for direct analysis.

-

Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative data indicates good aqueous solubility and general stability, this guide emphasizes the necessity of quantitative experimental determination for drug development purposes. The detailed protocols, adapted from established international guidelines, offer a robust framework for researchers to generate the precise data required for formulation development, stability assessment, and regulatory submissions. The successful application of these methodologies will enable the confident and effective use of this compound in advancing pharmaceutical research.

References

The Discovery and Synthetic History of 4-Aminomorpholine: A Technical Guide

Introduction: 4-Aminomorpholine, a heterocyclic amine, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features have made it a key intermediate in the synthesis of a wide range of biologically active molecules, including antibacterial agents, carbonic anhydrase inhibitors, and radioprotectants. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its seminal and contemporary synthesis protocols, and exploring its role in the development of novel therapeutics.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H10N2O | |

| Molecular Weight | 102.14 g/mol | |

| CAS Number | 4319-49-7 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 168 °C | |

| Melting Point | Not available (liquid at room temperature) | |

| Density | 1.059 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4772 |

Historical Synthesis Methods

The synthesis of this compound has been approached through several key strategies, each with its own advantages and limitations. The earliest methods focused on ring-closing reactions, while later developments centered on the reduction of morpholine (B109124) derivatives.

Ring-Closing Synthesis

One of the earliest reported methods for the synthesis of this compound involved a ring-closing reaction. A notable example is the reaction of 2,2'-dichloroethyl ether with hydrazine (B178648) hydrate, as described in the Journal of the Chemical Society in 1956.

Experimental Protocol: Synthesis of this compound from 2,2'-Dichloroethyl Ether and Hydrazine Hydrate

Reduction of 4-Nitromorpholine (B110871)

Another approach involves the reduction of a nitro group at the 4-position of the morpholine ring. A method for the reduction of 4-nitromorpholine was reported in the Journal of General Chemistry of the USSR in 1984.

Experimental Protocol: Reduction of 4-Nitromorpholine

Specific experimental details from the 1984 publication are not available in the searched resources. Access to the original journal article is required for a comprehensive protocol. This synthetic route is also hampered by the challenges associated with the synthesis of the starting material, 4-nitromorpholine, which often proceeds with low yield.[1]

Reduction of 4-Nitrosomorpholine

The reduction of 4-nitrosomorpholine has proven to be the most viable and widely adopted method for the synthesis of this compound due to the high yield of the starting material and the subsequent reduction step.[1] An early example of this approach utilized titanium(III) chloride as the reducing agent, as documented in the Journal of Organic Chemistry in 1984.

Experimental Protocol: Reduction of 4-Nitrosomorpholine with Titanium(III) Chloride

The detailed experimental procedure from the 1984 article is not available in the consulted databases. The original publication should be referenced for specific reaction conditions and work-up procedures.

A Modern "Green" Synthesis Approach

In recent years, a more environmentally friendly method for the synthesis of this compound has been developed, focusing on the reduction of 4-nitrosomorpholine using a bimetallic catalyst system in a weak acid environment generated from carbon dioxide.

Experimental Protocol: Green Synthesis of this compound

This method, detailed in patent CN103992295A, utilizes a zinc powder-palladium on carbon (Zn/Pd-C) bimetallic catalyst to reduce 4-nitrosomorpholine.[1]

-

Reaction Setup: To a solution of 4-nitrosomorpholine (1.0 mol) in water (500 mL) in a three-necked flask equipped with a stirrer and a gas inlet, is added ammonium (B1175870) chloride (5.0 g).

-

Reaction Conditions: The mixture is stirred, and carbon dioxide gas is bubbled through the solution at a rate of 0.4 L/min. The reaction temperature is maintained at 35-45 °C. 5% Pd/C (4.4 g) is added, followed by the portion-wise addition of zinc powder (128.6 g, 2.0 mol).

-

Work-up and Purification: After the reaction is complete (monitored by GC), the catalyst and zinc residues are filtered off and washed with water. The combined filtrate is subjected to reduced pressure distillation to first remove water, followed by vacuum distillation to collect the product at 64-72 °C / 15 mmHg.

-

Yield: This method reports a high yield of 95% with a purity of 98.9% (GC).[1]

Synthesis Route Overview

Caption: Synthetic pathways to this compound.

Biological Relevance and Applications

While this compound itself is primarily utilized as a chemical intermediate, its derivatives have shown significant biological activity. A recent study in 2024 highlighted the potent antiviral activity of hydrazone derivatives of N-aminomorpholine (a synonym for this compound) against the influenza virus.

Molecular docking studies from this research suggest that these hydrazone derivatives can interact with key viral proteins, namely hemagglutinin (HA) and neuraminidase (NA), which are crucial for viral entry and release, respectively. This interaction is proposed to inhibit the function of these proteins, thereby blocking the viral life cycle.

Caption: Inhibition of influenza virus proteins by this compound hydrazone.

This discovery opens up new avenues for the development of this compound-based compounds as potential antiviral therapeutics. The morpholine scaffold, derivatized at the 4-amino position, provides a versatile platform for designing novel inhibitors of viral proteins.

Conclusion

The journey of this compound from its initial, low-yielding syntheses to modern, efficient, and "green" production methods highlights the evolution of synthetic organic chemistry. Its enduring importance as a key intermediate is a testament to the versatility of the morpholine scaffold in medicinal chemistry. The recent discovery of potent antiviral activity in its derivatives underscores the continuing potential of this compound to contribute to the development of new and effective therapeutics. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Theoretical Studies on the Reactivity of 4-Aminomorpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomorpholine, a heterocyclic amine, serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structural arrangement, featuring both a morpholine (B109124) ring and a primary amino group, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity, focusing on its electronic structure, nucleophilicity, and common transformations. The information presented herein is intended to support the design of new synthetic routes and the development of molecules with desired biological activities.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its behavior in chemical reactions. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1][2] |

| Appearance | Clear colorless to faintly yellow liquid | [1] |

| Boiling Point | 168 °C at 760 mmHg | [1][3] |

| Density | 1.059 - 1.062 g/cm³ at 25 °C | [1][3] |

| Refractive Index | n20/D 1.4772 | [1][3] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [3] |

| pKa (conjugate acid) | 4.19 (at 25°C) | [1] |

| Water Solubility | Miscible | [1] |

| LogP | -0.16950 | [1] |

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. A summary of available spectroscopic information is provided below.

| Technique | Key Features |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 102 |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching and bending vibrations of the primary amine, C-N stretching, and C-O-C stretching of the morpholine ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the protons on the morpholine ring and the -NH₂ group. |

Theoretical Reactivity Analysis

The reactivity of this compound is primarily governed by the presence of two nitrogen atoms with lone pairs of electrons, making it a nucleophilic compound. The exocyclic primary amino group is generally considered the more reactive nucleophilic center compared to the endocyclic tertiary amine of the morpholine ring, due to steric hindrance and the electronic effects within the ring.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile is the key factor in determining reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the exocyclic nitrogen atom of the primary amino group. This high-energy, accessible orbital makes this compound a potent nucleophile, readily donating this electron pair to an appropriate electrophile. The LUMO, on the other hand, would be an anti-bonding orbital, which would accept electrons in reactions where this compound acts as an electrophile (a less common scenario).

Nucleophilicity and Basicity

The pKa of the conjugate acid of this compound is reported to be 4.19.[1] This value provides insight into its basicity. It is important to distinguish between basicity (thermodynamic affinity for a proton) and nucleophilicity (kinetic reactivity towards an electrophile). While stronger bases are often stronger nucleophiles, this is not always the case, especially when steric factors are considered.

The primary amino group of this compound is expected to be the main site of both protonation and nucleophilic attack. The general trend for the nucleophilicity of amines is tertiary > secondary > primary, however, steric hindrance can significantly impact this trend.[4] In the case of this compound, the exocyclic primary amine is less sterically hindered than the endocyclic tertiary amine, making it the more likely site of reaction with electrophiles.

Common Reactions and Mechanisms

This compound participates in a variety of chemical transformations characteristic of primary amines. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules.

N-Acylation

N-acylation is a common reaction where an acyl group is introduced onto the nitrogen atom of the primary amine. This reaction is widely used to form amides, which are prevalent in pharmaceuticals.

Reaction Scheme:

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amino group of this compound attacks the electrophilic carbonyl carbon of the acyl halide or anhydride. This is followed by the elimination of a leaving group (halide or carboxylate).

Urea (B33335) Synthesis

This compound can react with isocyanates or other carbamoylating agents to form substituted ureas. Urea derivatives are another important class of compounds in drug discovery.

Reaction Scheme:

Mechanism: The nucleophilic nitrogen of this compound attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized based on the specific substrate and desired product.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol is adapted from general methods for the N-acylation of amines.[5]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine, 1.1 equivalents) to the solution to act as a scavenger for the acid byproduct.

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 equivalents) to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Procedure for the Synthesis of Ureas from this compound

This protocol is based on general methods for the synthesis of ureas from amines and isocyanates or their precursors.[6][7]

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel.

-

Addition of Isocyanate: To the stirred solution, add the isocyanate (1.0 equivalent) dropwise at room temperature. If the isocyanate is generated in situ, follow the appropriate procedure for its formation before the addition of this compound.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product is often of high purity and can be further purified by washing with a non-polar solvent (e.g., hexanes) or by recrystallization.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is dominated by the nucleophilic character of the exocyclic primary amino group, which readily participates in reactions such as N-acylation and urea formation. A theoretical understanding of its electronic structure, particularly the role of the HOMO in nucleophilic attack, provides a rational basis for designing synthetic strategies. The experimental protocols provided in this guide offer a starting point for the practical application of this compound in the synthesis of diverse and potentially biologically active molecules. Further quantitative experimental and computational studies would be beneficial to build a more detailed reactivity profile for this important synthetic intermediate.

References

- 1. This compound|lookchem [lookchem.com]

- 2. N-Aminomorpholine | C4H10N2O | CID 20315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 4319-49-7 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 7. benchchem.com [benchchem.com]

4-Aminomorpholine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomorpholine, also known as N-Aminomorpholine, is a versatile heterocyclic amine used in various chemical syntheses within research and drug development. Its unique structural features make it a valuable building block for novel compounds. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, designed to inform and protect laboratory personnel.

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It is crucial to understand its specific hazard classifications to implement appropriate safety measures.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: GHS Classification.[1][2]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H10N2O |

| Molecular Weight | 102.14 g/mol |

| Appearance | Clear, colorless to faintly yellow liquid |

| Boiling Point | 168 °C |

| Flash Point | 58 °C (closed cup) |

| Density | 1.059 g/mL at 25 °C |

| Solubility in Water | Very soluble |

| Vapor Pressure | 1.7 mmHg at 25 °C |

Source: Chemical and Physical Properties.[3]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The available data indicates that it is harmful through oral, dermal, and inhalation routes of exposure.

Table 3: Acute Toxicity Data

| Route | Species | Value |

| Oral | Mouse | LD50 > 1000 mg/kg |

| Dermal | - | Data not available |

| Inhalation | - | Data not available |

Source: Acute toxicity.[2]

Note: The absence of comprehensive toxicological data underscores the importance of treating this compound with a high degree of caution and minimizing all potential routes of exposure.

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use spark-proof tools and explosion-proof equipment.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.

-

Aerosol Generation: Avoid inhalation of vapor or mist.[2]

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]

-

Flammables Area: Store in a designated flammables storage cabinet.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Table 4: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) standards. |

| Skin | Chemical-resistant gloves. | Nitrile or other appropriate material. Inspect gloves before use. |

| Body | Laboratory coat. | To prevent skin contact. |

| Respiratory | Respirator with an appropriate cartridge if ventilation is inadequate or for spill response. | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. |

Source: Exposure Controls/Personal Protection.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[3] Containers may explode when heated.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleaning: Absorb spill with inert material (e.g., sand, earth) and place in a suitable container for disposal.[3]

Experimental Protocols: A Generic Workflow for Acute Toxicity Testing

Specific experimental protocols for the safety and toxicity testing of this compound are not publicly available. The following represents a generic workflow for acute oral toxicity testing based on established guidelines.

Caption: Generic workflow for an acute oral toxicity study.

Logical Relationship of Handling Precautions

The safe handling of this compound follows a logical progression from understanding the hazards to implementing appropriate controls and being prepared for emergencies.

Caption: Logical workflow for safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. While comprehensive toxicological data is not fully available, the existing information clearly indicates its flammable and hazardous nature. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and maintain a safe laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with this and any other potentially hazardous chemical.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Aminomorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 4-Aminomorpholine (CAS: 4319-49-7), a crucial building block in pharmaceutical and biochemical research. This document outlines key commercial suppliers, their product specifications, and detailed experimental protocols for synthesis, purification, and analysis. Furthermore, it explores the role of this compound derivatives in drug development, with a focus on relevant signaling pathways.

Commercial Supplier Overview

High-purity this compound is available from a range of chemical suppliers. The purity levels typically range from 95% to over 98%, with Gas Chromatography (GC) being the most common method of analysis cited by suppliers. The compound is generally supplied as a colorless to light yellow liquid.

| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 97%[1] | Not Specified | 4319-49-7[1] | C4H10N2O[1] | 102.14[1] |

| TCI Chemicals | >98.0% (GC) | Gas Chromatography (GC) | 4319-49-7 | C4H10N2O | 102.14 |

| Thermo Scientific | 95% | Not Specified | 4319-49-7 | C4H10N2O | 102.14 |

| Santa Cruz Biotechnology | ≥95% | Not Specified | 4319-49-7 | C4H10N2O | 102.14 |

| Advent Chembio | 98%[2] | Not Specified | 4319-49-7[2] | C4H10N2O[2] | 102.14[2] |

| DC Fine Chemicals | Not Specified | Not Specified | 4319-49-7 | C₄H₁₀N₂O[3] | 102.13[3] |

| Otto Chemie Pvt. Ltd. | 97%[1] | Not Specified | 4319-49-7[1] | C4H10N2O[1] | 102.14[1] |

Experimental Protocols

Synthesis of High-Purity this compound

A green and efficient method for the synthesis of this compound involves the reduction of 4-nitrosomorpholine using a zinc powder-palladium-carbon bimetallic system in a weak acidic environment generated by carbon dioxide.[4]

Materials:

-

4-nitrosomorpholine

-

Zinc powder

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Water

-

Carbon dioxide gas

Procedure:

-

In a reaction vessel, suspend 4-nitrosomorpholine in water.

-

Add zinc powder and a catalytic amount of Pd/C to the suspension.

-

Bubble carbon dioxide gas through the reaction mixture to create a weakly acidic carbonic acid system.

-

Maintain the reaction with stirring until Gas Chromatography (GC) analysis indicates the complete consumption of 4-nitrosomorpholine.

-

Upon reaction completion, filter the mixture to remove the catalyst and zinc residues.

-

The filtrate is then subjected to purification.

Purification by Vacuum Distillation

The crude this compound obtained from the synthesis can be effectively purified by vacuum distillation.[4]

Procedure:

-

Transfer the filtrate to a distillation flask.

-

Initially, remove the water under reduced pressure.

-

Subsequently, increase the temperature and collect the fraction distilling at 64-72 °C under a pressure of 15 mmHg.[4]

-

This process yields this compound with a purity of 97-99% as determined by GC.[4]

Purity Analysis: Gas Chromatography (GC) Method

A standard method for determining the purity of this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions (Representative Method):

-

Gas Chromatograph: Agilent Intuvo 9000 GC or similar.

-

Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm.

-

Carrier Gas: Helium at a constant flow of 2.1 mL/min.

-

Inlet Temperature: 270 °C.

-

Injection Volume: 0.5 µL (split ratio 100:1).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 10 minutes.

-

Ramp: 5 °C/min to 150 °C, hold for 10 minutes.

-

-

Detector: Flame Ionization Detector (FID) at 300 °C.

This method allows for the separation and quantification of this compound from potential impurities.

Application in Drug Development: Targeting the PI3K/Akt Signaling Pathway

This compound is a key structural motif in the development of various kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Derivatives of this compound, such as 4-aminoquinazolines, have been synthesized and shown to exhibit potent inhibitory activity against PI3Kα, a key isoform in this pathway.[5]

The diagram below illustrates the general workflow for the synthesis and purification of high-purity this compound.

Caption: Synthesis and Purification Workflow for this compound.

The following diagram depicts the inhibitory action of a this compound derivative on the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

References

- 1. This compound, 97% - 4319-49-7 - Manufacturers & Suppliers in India [ottokemi.com]

- 2. | Advent [adventchembio.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. CN103992295A - Green synthesis method of this compound under bimetal-carbonic acid system - Google Patents [patents.google.com]

- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminomorpholine: A Versatile Intermediate for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

4-Aminomorpholine is a pivotal fine chemical intermediate, widely utilized in the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring a saturated morpholine (B109124) ring with a primary amino group at the 4-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide delves into the synthesis, properties, and applications of this compound, offering a technical resource for scientists engaged in drug discovery and development.

Physicochemical and Structural Data

This compound is a clear, colorless to faintly yellow liquid at room temperature.[2][3] Its miscibility with water and solubility in organic solvents like chloroform (B151607) and methanol (B129727) make it suitable for various reaction conditions.[2] A comprehensive summary of its properties is provided below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | N-Aminomorpholine, 4-Morpholinamine | [3][4] |

| CAS Number | 4319-49-7 | |

| Molecular Formula | C4H10N2O | |

| Molecular Weight | 102.14 g/mol | [5] |

| Appearance | Clear, colorless to faintly yellow liquid | [2][3] |

| Boiling Point | 168 °C (at 760 mmHg) | [2] |

| Density | 1.059 g/cm³ (at 25 °C) | |

| Flash Point | 58 °C (136.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.4772 | [2] |

| Water Solubility | Miscible / Very soluble | [2][3] |

| pKb | 7.41 | [3] |

| LogP | -0.16950 | [2] |

Synthesis of this compound

The most commercially viable and widely applied method for synthesizing this compound is the reduction of 4-nitrosomorpholine.[1] This precursor is readily prepared by the nitrosation of morpholine. While various reducing agents like lithium aluminum hydride (LiAlH₄) and titanium trichloride (B1173362) (TiCl₃) have been reported, these methods often involve expensive reagents, harsh reaction conditions, and safety concerns.[1]

A more recent, environmentally friendly approach utilizes a bimetallic zinc powder-palladium-carbon catalyst system in the presence of carbon dioxide.[1] This "green" method offers high yields, good product quality, and avoids the use of strong acids.[1]

Experimental Protocols

This protocol is based on the green synthesis method employing a zinc-palladium bimetallic catalyst.[1]

Materials:

-

4-Nitrosomorpholine

-

Zinc powder

-

Palladium on carbon (Pd/C, 5-10% w/w)

-

Water (H₂O)

-

Carbon dioxide (CO₂) gas

-

Suitable organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: To a reaction vessel equipped with a stirrer, gas inlet, and temperature control, add 4-nitrosomorpholine and water.

-

Catalyst Addition: Add zinc powder and a catalytic amount of palladium on carbon to the mixture.

-

Reaction Initiation: Begin vigorous stirring and bubble carbon dioxide gas through the reaction mixture. The CO₂ forms a weak carbonic acid system in situ, which facilitates the reduction.[1]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) until the starting material is consumed. The reaction is typically exothermic and may require cooling to maintain a desired temperature.

-

Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst and unreacted zinc.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

This protocol is adapted from established methods for analyzing similar amines.[6]

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for amine analysis (e.g., DB-5 or equivalent)

Sample Preparation:

-

Accurately weigh a sample of the material containing this compound.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., methanol).

-

If necessary, derivatize the amine to improve chromatographic performance, although direct injection is often feasible.

Standard Preparation:

-

Prepare a stock solution of high-purity this compound in the same solvent used for the sample.

-

Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the sample.[6]

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Injection Volume: 1 µL

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Applications as a Pharmaceutical Intermediate

This compound serves as a crucial building block for introducing the morpholine moiety into drug candidates. The morpholine ring is a "privileged" structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.

It is a key intermediate in the synthesis of:

-

Carbonic Anhydrase Inhibitors: These drugs are used to treat glaucoma, altitude sickness, and other conditions.[1]

-

Antibacterial Agents and Enzyme Inhibitors: Used in the development of new antibiotics and targeted therapies.[1]

-

Radioprotective Agents: Compounds designed to protect against the harmful effects of ionizing radiation.[1]

-

Antitumor Agents: The related 4-aminoquinoline (B48711) scaffold, which shares structural motifs, has been extensively investigated for anticancer activity, suggesting the potential for morpholine-containing analogues.[7][8]

Biologically Active Derivatives and Therapeutic Potential

While this compound itself is not a therapeutic agent, its derivatives have shown significant biological activity. The broader class of amino-heterocycles is a cornerstone of medicinal chemistry. For instance, 4-aminoquinoline derivatives are well-known for their antimalarial, anticancer, and anti-inflammatory properties.[7][9][10] The synthesis of novel compounds by incorporating the this compound unit into other pharmacophores is an active area of research.

The data below, from studies on 2-morpholino-4-anilinoquinoline derivatives, illustrates the cytotoxic potential of molecules containing the morpholine ring against cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 3c | HepG2 | 11.42 | [7] |

| 3d | HepG2 | 8.50 | [7] |

| 3e | HepG2 | 12.76 | [7] |

These findings highlight that the morpholine moiety, when appropriately incorporated, can contribute to potent biological activity. Many such compounds function by inhibiting key cellular signaling pathways, such as those involving protein kinases, which are often dysregulated in diseases like cancer.

Safety, Handling, and Storage

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][11] It causes skin and serious eye irritation and may cause respiratory irritation.[5] Proper safety precautions are essential.

| Hazard Class | GHS Statement | Reference(s) |

| Flammability | H226: Flammable liquid and vapour | [5] |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [5] |

| Irritation | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |

Handling and PPE:

-

Work in a well-ventilated area or fume hood.[3]

-

Use spark-proof tools and explosion-proof equipment.[3]

-

Ground and bond containers during transfer.[3]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles or a face shield, protective gloves, and a lab coat.[5] A respirator with a suitable filter (e.g., type ABEK) may be required depending on workplace conditions.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

-

Keep containers tightly closed.[3]

-

Store in a flammables-designated area, away from heat, sparks, and open flames.[3]

-

Incompatibilities: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[3]

Conclusion

This compound stands out as a high-value intermediate for pharmaceutical research and development. Its favorable physicochemical properties, coupled with the proven benefits of the morpholine scaffold in drug design, make it a compelling starting point for the synthesis of novel therapeutics. The development of greener synthesis routes further enhances its appeal for large-scale production. For drug development professionals, a thorough understanding of the chemistry, handling, and application of this compound is key to unlocking its full potential in creating the next generation of medicines.

References

- 1. CN103992295A - Green synthesis method of this compound under bimetal-carbonic acid system - Google Patents [patents.google.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound(4319-49-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. bangchemicals.com [bangchemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. osha.gov [osha.gov]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Aminomorpholine | C4H10N2O | CID 20315 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Aminomorpholine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminomorpholine scaffold is a heterocyclic motif with emerging interest in medicinal chemistry. Its unique structural and physicochemical properties make it an attractive building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological activities of this compound derivatives. It includes detailed experimental protocols for key synthetic transformations and biological assays, along with a summary of quantitative biological data to facilitate drug discovery and development efforts. Furthermore, this guide elucidates the known signaling pathways and molecular targets associated with this class of compounds, offering a foundation for future research and the rational design of next-generation this compound-based therapeutics.

Introduction